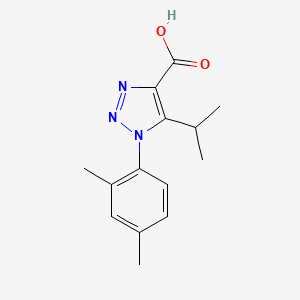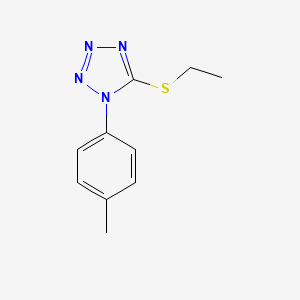![molecular formula C16H19O5P B6080612 dimethyl [(2-methoxyphenoxy)(phenyl)methyl]phosphonate](/img/structure/B6080612.png)
dimethyl [(2-methoxyphenoxy)(phenyl)methyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl [(2-methoxyphenoxy)(phenyl)methyl]phosphonate (DMMP) is a chemical compound that has been extensively studied for its scientific research applications. It is a phosphonate ester that is commonly used as a simulant for nerve agents and is also used as a precursor for the synthesis of various organic compounds.
Wirkmechanismus
Dimethyl [(2-methoxyphenoxy)(phenyl)methyl]phosphonate is a phosphonate ester that can interact with enzymes and receptors by forming covalent bonds with them. It can also interact with metal ions such as zinc and magnesium, which are essential for the function of many enzymes. dimethyl [(2-methoxyphenoxy)(phenyl)methyl]phosphonate can disrupt the normal function of enzymes and receptors, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
dimethyl [(2-methoxyphenoxy)(phenyl)methyl]phosphonate can cause various biochemical and physiological effects, depending on the target it interacts with. It can inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This can lead to the accumulation of acetylcholine in the nervous system, causing overstimulation of the cholinergic system and leading to symptoms such as convulsions, respiratory failure, and death. dimethyl [(2-methoxyphenoxy)(phenyl)methyl]phosphonate can also interact with other enzymes and receptors, leading to various other effects such as oxidative stress, inflammation, and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
Dimethyl [(2-methoxyphenoxy)(phenyl)methyl]phosphonate is a widely used simulant for nerve agents and is readily available. It is also relatively stable and can be stored for long periods. However, dimethyl [(2-methoxyphenoxy)(phenyl)methyl]phosphonate has some limitations for lab experiments. It is a simulant and may not accurately mimic the effects of real nerve agents. It may also interact with other targets in addition to the intended target, leading to nonspecific effects.
Zukünftige Richtungen
There are many future directions for research on dimethyl [(2-methoxyphenoxy)(phenyl)methyl]phosphonate. One area of research could focus on developing more accurate simulants for nerve agents that better mimic the effects of real nerve agents. Another area of research could focus on developing new compounds that can interact with specific targets in a more selective manner. Additionally, more research could be done on the biochemical and physiological effects of dimethyl [(2-methoxyphenoxy)(phenyl)methyl]phosphonate to better understand its mechanism of action.
Synthesemethoden
Dimethyl [(2-methoxyphenoxy)(phenyl)methyl]phosphonate can be synthesized by reacting phenol with benzyl chloride in the presence of sodium hydroxide to form benzyl phenyl ether. This intermediate is then reacted with dimethyl phosphite and sodium hydroxide to form dimethyl [(2-methoxyphenoxy)(phenyl)methyl]phosphonate. The overall reaction can be represented as follows:
PhOH + PhCH2Cl → PhCH2OPh + HCl
PhCH2OPh + (CH3O)2P(O)H + NaOH → PhCH2OP(O)(OCH3)2 + NaPhenoxide + H2O
Wissenschaftliche Forschungsanwendungen
Dimethyl [(2-methoxyphenoxy)(phenyl)methyl]phosphonate is commonly used as a simulant for nerve agents such as sarin and soman. It is also used as a precursor for the synthesis of various organic compounds. dimethyl [(2-methoxyphenoxy)(phenyl)methyl]phosphonate has been extensively studied for its ability to interact with enzymes, receptors, and other biological targets.
Eigenschaften
IUPAC Name |
1-[dimethoxyphosphoryl(phenyl)methoxy]-2-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19O5P/c1-18-14-11-7-8-12-15(14)21-16(22(17,19-2)20-3)13-9-5-4-6-10-13/h4-12,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTLJEKFXVKYDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC(C2=CC=CC=C2)P(=O)(OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[Dimethoxyphosphoryl(phenyl)methoxy]-2-methoxybenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(cyclopropylmethyl)-2-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2,7-diazaspiro[4.5]decane](/img/structure/B6080531.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6080545.png)

![N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B6080553.png)
![2-[(2,4-dichlorobenzoyl)amino]-3-(3-nitrophenyl)acrylic acid](/img/structure/B6080556.png)
![2-[4-cyclobutyl-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6080567.png)

![3-{1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B6080580.png)
![N-[(1-cyclohexyl-3-piperidinyl)methyl]-2-(1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)acetamide](/img/structure/B6080585.png)
![1-benzyl-5-[(2,5-dimethyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6080588.png)
![7-{3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propanoyl}-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6080598.png)
![1-(2-chlorobenzyl)-5-(1-methyl-1H-imidazol-2-yl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6080608.png)
![{1-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-3-piperidinyl}(3-pyridinyl)methanone](/img/structure/B6080617.png)